![molecular formula C11H14ClNO2 B8727971 methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B8727971.png)
methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 4-chlorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzylamine with an appropriate acylating agent, such as acryloyl chloride, to form the intermediate 3-{[(4-chlorophenyl)methyl]amino}propanoic acid.
Esterification: The intermediate is then subjected to esterification using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of ester derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-{[(4-bromophenyl)methyl]amino}propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-{[(4-methylphenyl)methyl]amino}propanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)6-7-13-8-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 |
InChI Key |
CHRQVZKXDGGIPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,4'-Bipyridine]-5-carboxylic acid hydrochloride](/img/structure/B8727903.png)
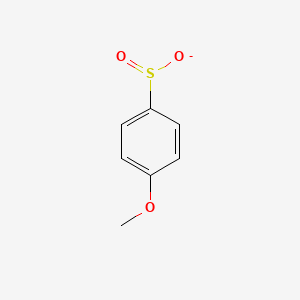
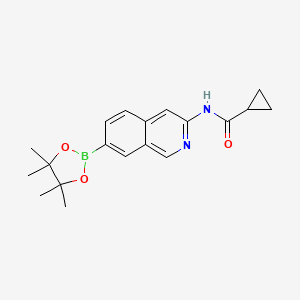

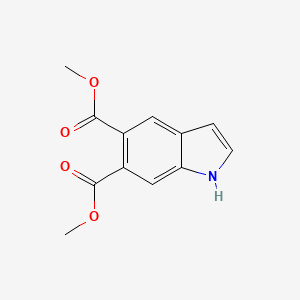

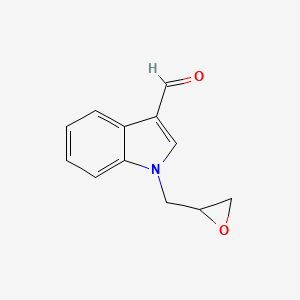
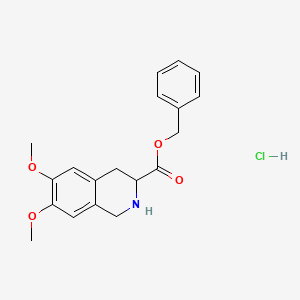
![4-[(2-Methylacryloyl)amino]butanoic acid](/img/structure/B8727942.png)





